2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Description
Properties
IUPAC Name |
2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-11(2)10(14)13-8-5-7(6-12)3-4-9(8)15-11/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFHGHKFDZMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine and a nitrile source. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, to facilitate the cyclization and formation of the oxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput mechanochemical methods, which allow for the efficient synthesis of benzoxazine derivatives. These methods often utilize a one-pot, three-component reaction system that can be scaled up for large-scale production. The use of flow chemistry approaches can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its inhibitory effects on key enzymes involved in various diseases. For instance, it has been investigated as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in conditions such as Alzheimer's disease and cancer. A study reported that derivatives of benzo[b][1,4]oxazine compounds demonstrated significant GSK-3β inhibition, indicating their potential as therapeutic agents against these diseases .
Antibacterial Activity
Research has shown that certain derivatives of benzo[b][1,4]oxazine exhibit antibacterial properties against resistant strains of bacteria. In vitro studies have highlighted the efficacy of these compounds against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, suggesting their utility in developing new antibiotics .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize other bioactive molecules through various chemical reactions, including cyclization and functionalization processes. This versatility makes it valuable for researchers looking to develop new pharmacological agents .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[b][1,4]oxazine scaffold is widely studied due to its pharmacological relevance. Below is a detailed comparison of structural analogs, their properties, and applications:
Table 1: Structural and Functional Comparison of Benzooxazine Derivatives
Key Findings
Steric and Electronic Effects: The 2,2-dimethyl groups in the target compound increase lipophilicity and steric hindrance compared to non-methylated analogs (e.g., CAS 134997-74-3). This may improve membrane permeability in drug design but could reduce reactivity in cross-coupling reactions . The 6-cyano group is electron-withdrawing, enhancing stability and enabling transformations like hydrolysis to amides or carboxylic acids. This contrasts with 6-boronic acid derivatives, which are tailored for Suzuki couplings .
Biological Activity :
- Analogs with 2,4-dimethyl substitution (e.g., in ) exhibit thrombin inhibitory activity, suggesting that methyl positioning influences target binding. The target’s 2,2-dimethyl groups may alter this activity .
- Sulfonamide derivatives (e.g., 6-bromo-7-sulfonamide) show reduced reactivity in cross-coupling, highlighting the impact of substituents on synthetic utility .
Research Implications
- Medicinal Chemistry : The target’s nitrile group offers a handle for further derivatization (e.g., click chemistry), while its dimethyl groups could enhance metabolic stability in drug candidates .
Biological Activity
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS No. 205818-52-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- Structural Characteristics : The compound features a benzoxazine ring, which is known for its diverse biological activities.
Research indicates that compounds similar to 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives often target key enzymes and receptors in various biological pathways. Notably:
- Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : Similar compounds have been identified as GSK-3β inhibitors, which are crucial in the treatment of diseases such as Alzheimer's and cancer . These compounds can modulate signaling pathways that are pivotal in cell proliferation and apoptosis.
Biological Activities
The biological activities of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have been explored in several studies:
Antitumor Activity
Several studies have reported that benzoxazine derivatives exhibit significant antitumor properties. For instance:
- Case Study : A derivative exhibiting an IC50 value of 1.6 μM against GSK-3β was shown to increase phosphorylation at Ser9 in neuroblastoma N2a cells, indicating effective inhibition .
Antimicrobial Properties
Compounds within this class have demonstrated antimicrobial activities against various pathogens:
- Testing Results : Studies have indicated that certain benzoxazine derivatives possess antibacterial and antifungal properties, showing effectiveness against strains like Escherichia coli and Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been noted:
- Mechanism : By inhibiting pro-inflammatory cytokines and pathways such as NF-kB, these compounds may reduce inflammation in various models.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | GSK-3β inhibition | |
| Antimicrobial | Inhibition of bacterial/fungal growth | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies and Research Findings
- GSK-3β Inhibition Study : A study focused on virtual screening identified several ligands with promising GSK-3β inhibitory activity. The most potent compound showed significant effects in cellular assays, indicating that structural modifications can enhance biological efficacy .
- Antimicrobial Testing : A series of benzoxazine derivatives were synthesized and evaluated for their antimicrobial properties against a panel of bacteria and fungi. Results showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic: What synthetic strategies are effective for preparing 2,2-dimethyl-substituted benzoxazine derivatives?
Methodological Answer:
Synthesis typically involves cyclization of precursors such as substituted benzoic acid derivatives. For example, methyl esters of benzoxazine-carboxylic acids (e.g., methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate, CAS 534571-98-7) are synthesized via base-mediated cyclization under reflux conditions . Similar routes can be adapted by substituting methyl groups at the 2-position. Key steps include:
- Precursor Preparation : Use of nitrile-containing intermediates to introduce the carbonitrile group.
- Cyclization : Acid or base catalysis to form the oxazine ring.
- Optimization : Solvent choice (e.g., DMF or THF) and temperature control to enhance yield .
Basic: What analytical techniques are critical for structural elucidation of benzoxazine-6-carbonitrile derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile (Acta Cryst. E, 2012) .
- NMR Spectroscopy : H and C NMR distinguish methyl groups (δ 1.3–1.7 ppm for 2,2-dimethyl) and nitrile signals (δ 115–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHNO for related compounds) .
Advanced: How can computational chemistry resolve contradictions in reactivity predictions for the nitrile group?
Methodological Answer:
Discrepancies in nitrile reactivity (e.g., hydrolysis vs. stability) can be addressed via:
- DFT Calculations : Predict electrophilicity of the nitrile carbon using Fukui indices.
- Solvent Modeling : Simulate solvent effects (e.g., aqueous vs. aprotic) on reaction pathways.
- Comparative Studies : Benchmark against experimental data from analogs like 6-acetyl-4-oxo-4H-chromene-3-carbonitrile (CAS 61776-44-1), where nitrile stability under acidic conditions was confirmed .
Advanced: How to troubleshoot inconsistencies in reported biological activity data for benzoxazine carbonitriles?
Methodological Answer:
Contradictions may arise from:
- Purity Issues : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity, as emphasized in safety data sheets (e.g., CAS 52372-36-8) .
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies.
- Structural Analogues : Compare activity with derivatives like 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2,2-diacetate (CAS 14008-48-1), which showed reduced cytotoxicity due to ester substituents .
Basic: What are the stability considerations for storing benzoxazine carbonitriles?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.
- Temperature : Long-term storage at –20°C is recommended, as per protocols for similar heterocycles (e.g., dihydroquinoline-3,3-dicarbonitriles) .
Advanced: How to design experiments for studying the electronic effects of substituents on benzoxazine ring reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introduce nitro or carbonyl substituents to assess their impact on ring oxidation potential (e.g., via cyclic voltammetry) .
- Electron-Donating Groups (EDGs) : Use methyl or methoxy groups to study resonance effects.
- Comparative Kinetics : Monitor reaction rates (e.g., nucleophilic aromatic substitution) for derivatives like 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-triazolone (CAS 883065-90-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
